6-bromo-N-methylnaphthalen-2-amine

Übersicht

Beschreibung

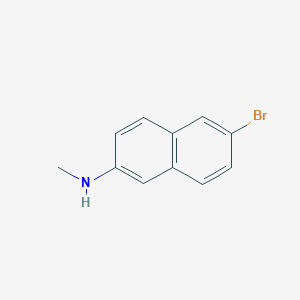

6-bromo-N-methylnaphthalen-2-amine is an organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a methyl group is attached to the nitrogen atom of the amine group at the 2nd position of the naphthalene ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methylnaphthalen-2-amine typically involves the bromination of N-methylnaphthalen-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction conditions usually require controlled temperatures to avoid over-bromination and to ensure selective substitution at the 6th position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-N-methylnaphthalen-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

Reduction Reactions: The bromine atom can be reduced to form N-methylnaphthalen-2-amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

Oxidation Reactions: Major products are naphthoquinones.

Reduction Reactions: The primary product is N-methylnaphthalen-2-amine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-bromo-N-methylnaphthalen-2-amine has the molecular formula C11H10BrN and a molecular weight of 236.1 g/mol. The compound features a bromine atom at the 6th position of the naphthalene ring and a methyl group attached to the nitrogen atom of the amine. This unique structure enhances its chemical reactivity and biological interactions compared to similar compounds.

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a crucial intermediate in organic synthesis, enabling the preparation of more complex molecules. It can undergo various chemical reactions such as substitution, oxidation, and reduction, making it versatile for synthetic applications.

2. Biological Studies

- Biological Activity : Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interaction with enzymes and receptors suggests that it could modulate specific biochemical pathways .

3. Medicinal Chemistry

- Drug Development : The compound is being investigated for its therapeutic properties, particularly in oncology. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential as a candidate for cancer treatment .

4. Industrial Applications

- Dyes and Pigments : It is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.

The following table summarizes key biological activities associated with this compound:

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulates activity of specific enzymes |

Case Studies

Case Study 1: Apoptosis Induction

A study focusing on naphthoquinone derivatives, including this compound, reported significant increases in apoptotic cell populations upon treatment. The findings suggest that this compound can effectively induce both early and late apoptosis, providing insights into its potential anticancer mechanisms.

Case Study 2: Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against certain bacterial strains. This property opens avenues for further exploration in infection treatment applications.

Wirkmechanismus

The mechanism of action of 6-bromo-N-methylnaphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-bromo-N-ethylnaphthalen-2-amine

- 6-bromo-N-propylnaphthalen-2-amine

- 6-chloro-N-methylnaphthalen-2-amine

- 6-fluoro-N-methylnaphthalen-2-amine

Uniqueness

6-bromo-N-methylnaphthalen-2-amine is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl group on the nitrogen atom also influences its solubility and interaction with other molecules .

Biologische Aktivität

Overview

6-Bromo-N-methylnaphthalen-2-amine is an organic compound with the molecular formula CHBrN and a molecular weight of 236.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the bromine atom at the 6th position of the naphthalene ring contributes to its unique chemical reactivity and biological interactions.

The synthesis of this compound typically involves the bromination of N-methylnaphthalen-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation Reactions : It can be oxidized to form naphthoquinones.

- Reduction Reactions : The bromine can be reduced, yielding N-methylnaphthalen-2-amine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies utilizing the MTT assay have shown that this compound can inhibit the growth of pathogenic bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | |

| Escherichia coli | 31.25 - 125 | |

| Pseudomonas aeruginosa | 62.5 - 250 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In particular, its effects on human cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer) have been investigated. The compound demonstrated cytotoxicity with IC values significantly lower than those of standard chemotherapeutic agents like cisplatin.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromine atom and the amine group are critical for its reactivity and binding affinity to various biological molecules, including enzymes and receptors. This interaction may lead to modulation of key biochemical pathways associated with cell growth and survival, contributing to its antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several bromo-substituted naphthalene derivatives, including this compound, against resistant strains of bacteria. Results indicated that compounds with bromo substitutions had enhanced activity due to increased lipophilicity and membrane permeability .

- Cytotoxicity Assessment : In another study, researchers assessed the cytotoxic effects of this compound on human cancer cell lines using flow cytometry and apoptosis assays. The findings revealed that the compound induced apoptosis in cancer cells through a mitochondrial-dependent pathway, highlighting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

6-bromo-N-methylnaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZMPEIIKCHAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.